[(3-Isopropylisoxazol-5-yl)methyl]methylamine
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Overview
Description
[(3-Isopropylisoxazol-5-yl)methyl]methylamine is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with an isopropyl group and a methylamine group.
Preparation Methods
The synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroxylamine with a β-keto ester can yield the isoxazole ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Methylamine Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(3-Isopropylisoxazol-5-yl)methyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(3-Isopropylisoxazol-5-yl)methyl]methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of [(3-Isopropylisoxazol-5-yl)methyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(3-Isopropylisoxazol-5-yl)methyl]methylamine can be compared with other similar compounds, such as:
[(3-Isopropylisoxazol-5-yl)methyl]amine: This compound lacks the methyl group attached to the nitrogen atom, resulting in different chemical and biological properties.
[(5-Methyl-1,3-oxazol-2-yl)methyl]amine: This compound has a similar structure but with a different heterocyclic ring, leading to variations in reactivity and applications.
[(1-Methyl-1H-pyrazol-5-yl)methyl]amine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1,2-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)11-10-8/h4,6,9H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUSSATSGHWCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649334 |
Source
|
Record name | N-Methyl-1-[3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942519-65-5 |
Source
|
Record name | N-Methyl-3-(1-methylethyl)-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942519-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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